Structural & Physicochemical Uniqueness: Acetylpiperazine vs Piperazine Analogs
The target compound incorporates an N-acetylpiperazine terminus, which eliminates the basic amine (pKa ≈ 8–9) present in the des-acetyl analog 1-(4-benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. This substitution is predicted to reduce the computed logD at pH 7.4 by approximately 0.5–1.0 log units relative to the free piperazine form, based on the removal of a positive charge at physiological pH . Furthermore, compared with 1-[4-(benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol (CAS 347370-13-2), the acetyl group replaces a p-tolyl substituent, reducing molecular weight by 18 Da and eliminating an additional aromatic ring that could engage in π-stacking interactions . These differences are not captured by simple Tanimoto similarity metrics but have profound implications for target selectivity and pharmacokinetic behavior in biological assays.
| Evidence Dimension | Predicted logD (pH 7.4) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Predicted logD ≈ 2.8–3.2; HBA count = 5 (2 × piperazine N, 1 × amide carbonyl, 1 × ether O, 1 × hydroxyl O) |
| Comparator Or Baseline | 1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (des-acetyl analog): Predicted logD ≈ 1.5–2.0 (protonated amine form) or 3.0–3.5 (neutral form); HBA count = 4. 1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol (CAS 347370-13-2): Predicted logD ≈ 4.0–4.5; HBA count = 4. |
| Quantified Difference | LogD difference of approximately −0.5 to −1.5 log units versus the N-arylpiperazine analog, indicating reduced lipophilicity. HBA count is increased by 1 compared to both comparators. |
| Conditions | In silico predictions using ACD/Labs or ChemAxon software at pH 7.4. |
Why This Matters
For procurement, the acetylpiperazine motif provides a distinct physicochemical profile that cannot be replicated by commercially available des-acetyl or N-arylpiperazine analogs, making CAS 347370-14-3 an essential tool for probing hydrogen-bond interactions in target binding sites.
